4-((3-Fluorobenzyl)oxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Fluorobenzyl)oxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 3-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)oxy)-1H-pyrazole typically involves the reaction of 3-fluorobenzyl bromide with 4-hydroxy-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups onto the benzyl or pyrazole moieties.
Scientific Research Applications
4-((3-Fluorobenzyl)oxy)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with unique properties
Mechanism of Action
The exact mechanism of action for 4-((3-Fluorobenzyl)oxy)-1H-pyrazole depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorobenzyloxy)phenylboronic acid: This compound shares the 3-fluorobenzyl group but has a boronic acid moiety instead of a pyrazole ring.
N-(3-Chloro-4-(3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine: This compound also features a 3-fluorobenzyl group but is part of a more complex quinazoline structure.
Uniqueness
4-((3-Fluorobenzyl)oxy)-1H-pyrazole is unique due to its combination of a pyrazole ring and a 3-fluorobenzyl group, which imparts specific chemical and biological properties. This combination can enhance its utility in various applications, particularly in medicinal chemistry where both structural features are valuable for drug design.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-2-8(4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCCGFUDOAJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.